1-Naphthalenol, 4-methoxy-2,3-diphenyl-, 1-acetate
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Overview
Description
4-methoxy-2,3-diphenylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, two phenyl groups, and an acetate group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-diphenylnaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-methoxy-2,3-diphenylnaphthalen-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-diphenylnaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-methoxy-2,3-diphenylnaphthalen-1-yl acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-diphenylnaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3-diphenylnaphthalen-1-ol: This compound is structurally similar but lacks the acetate group.
Diphenylacetylene: Another related compound with a simpler structure, used in various organic syntheses.
Uniqueness
4-methoxy-2,3-diphenylnaphthalen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
99107-53-6 |
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Molecular Formula |
C25H20O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4-methoxy-2,3-diphenylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C25H20O3/c1-17(26)28-25-21-16-10-9-15-20(21)24(27-2)22(18-11-5-3-6-12-18)23(25)19-13-7-4-8-14-19/h3-16H,1-2H3 |
InChI Key |
SGAMBYIRMSQESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=CC=CC=C21)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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